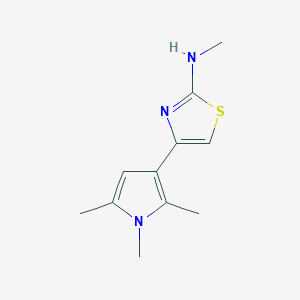

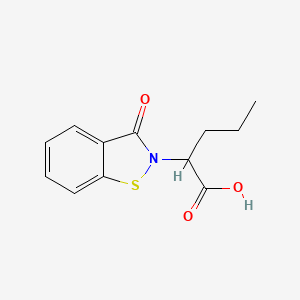

N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)thiazol-2-amine” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Quantum Chemical Analysis

N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)thiazol-2-amine, as a part of the N-(pyridin-2-yl)thiazol-2-amine family, is notable for its quantum chemical properties. A study by Bhatia, Malkhede, and Bharatam (2013) reveals that compounds in this class exhibit dynamic tautomerism and divalent N(I) character. These compounds, including various isomers, demonstrate a competition between thiazole and pyridine groups for accommodating tautomeric hydrogen, influencing their electron-donating properties (Bhatia, Malkhede, & Bharatam, 2013).

Catalytic Applications

Thiazolium carbene-based catalysts, which may include derivatives of N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)thiazol-2-amine, have been shown to be effective in the N-formylation and N-methylation of amines using CO2 as the carbon source. This catalysis, described by Das et al. (2016), represents a sustainable approach for synthesizing pharmaceuticals and natural products under ambient conditions (Das et al., 2016).

Synthesis of Biologically Active Compounds

In the realm of medicinal chemistry, compounds like N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)thiazol-2-amine have been utilized for the synthesis of biologically active molecules. For example, Bavetsias et al. (2016) discuss the development of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent histone lysine demethylase inhibitors. These compounds have shown promise in cellular permeability and inhibition of demethylation in cell-based assays (Bavetsias et al., 2016).

Multicomponent Synthesis of Pyrroles

Thiazolium salts, possibly including variants of N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)thiazol-2-amine, have been used in a multicomponent synthesis of highly substituted pyrroles. This catalytic process involves the generation of 1,4-dicarbonyl compounds, followed by the addition of amines to form pyrroles in an efficient one-pot process, as demonstrated by Bharadwaj and Scheidt (2004) (Bharadwaj & Scheidt, 2004).

Properties

IUPAC Name |

N-methyl-4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-7-5-9(8(2)14(7)4)10-6-15-11(12-3)13-10/h5-6H,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCGWPFCJWLUEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)C2=CSC(=N2)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2756621.png)

![5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756628.png)

![ethyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2756630.png)

![2-Cyclopropyl-4-methyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2756631.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine](/img/structure/B2756633.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2756634.png)

![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2756639.png)

methanone](/img/structure/B2756641.png)